1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine
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Overview
Description
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine typically involves the reaction of 2-chloroethylamine with a suitable azole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetraazol ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide and thiourea.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Major products formed from these reactions include oxides, amine derivatives, substituted azoles, and various adducts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine involves its interaction with cellular components, particularly DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound can interact with proteins, leading to the inhibition of key enzymatic processes.
Comparison with Similar Compounds
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds contain a chloroethyl group, but the presence of the nitrosourea moiety in the latter imparts different chemical reactivity and biological activity.
1-(2-Chloroethyl)piperidine hydrochloride: This compound also contains a chloroethyl group, but the piperidine ring structure leads to different chemical and biological properties.
1-(2-Chloroethyl)azepane hydrochloride: Similar in structure, but the azepane ring provides distinct reactivity and applications.
Biological Activity
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- CAS Number : 15284-31-8
- Molecular Formula : C4H7ClN6
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study examining its effects against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli . Additionally, it showed promising antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown cytostatic activity against pancreatic cancer cell lines (DAN-G), suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the precise pathways involved.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit key enzymes involved in DNA replication and repair, leading to increased cancer cell death .
Study on Antimicrobial Efficacy
A comprehensive study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound. The researchers tested the compound against a panel of pathogenic bacteria and fungi. The results indicated that the compound was particularly effective against Gram-positive bacteria, with notable activity against Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.5 |
Mycobacterium tuberculosis | 40 |
Cytotoxicity in Cancer Cell Lines
In another significant study focusing on its anticancer properties, this compound was tested on various cancer cell lines. The findings revealed that the compound induced apoptosis at concentrations as low as 10 µM in pancreatic cancer cells .
In Vivo Studies
Preliminary in vivo studies have also been conducted to assess the pharmacokinetics and safety profile of this compound. These studies are crucial for understanding how the compound behaves within a living organism and its potential therapeutic window.
Properties
CAS No. |
15284-31-8 |
---|---|
Molecular Formula |
C3H6ClN5 |
Molecular Weight |
147.57 g/mol |
IUPAC Name |
1-(2-chloroethyl)tetrazol-5-amine |
InChI |
InChI=1S/C3H6ClN5/c4-1-2-9-3(5)6-7-8-9/h1-2H2,(H2,5,6,8) |
InChI Key |
LZAOOQIITLPTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N1C(=NN=N1)N |
Origin of Product |
United States |
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